molecular formula C8H6ClFN2O2 B13598685 4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride CAS No. 2792202-01-6

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride

Cat. No.: B13598685
CAS No.: 2792202-01-6
M. Wt: 216.60 g/mol
InChI Key: HSZJDSHLCRBNLJ-UHFFFAOYSA-N
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Description

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound unique. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting an ortho-diamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position through a halogenation reaction. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.

    Formation of the Carboxylic Acid Group: The carboxylic acid group at the 6-position is introduced through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
  • 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid

Comparison

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2792202-01-6

Molecular Formula

C8H6ClFN2O2

Molecular Weight

216.60 g/mol

IUPAC Name

7-fluoro-3H-benzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5FN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H

InChI Key

HSZJDSHLCRBNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)C(=O)O.Cl

Origin of Product

United States

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